4-Phenoxy-2-pyridin-2-ylquinazoline
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Overview
Description
4-Phenoxy-2-pyridin-2-ylquinazoline is a heterocyclic compound that features a quinazoline core substituted with phenoxy and pyridinyl groups
Preparation Methods
The synthesis of 4-Phenoxy-2-pyridin-2-ylquinazoline can be achieved through several routes. One efficient method involves the use of aryne chemistry. The starting materials, such as quinazolin-4(3H)-one, quinoxalin-2(1H)-one, and pyridin-2(1H)-one, react with aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. This method is environmentally benign and provides high yields with a broad substrate scope .
Chemical Reactions Analysis
4-Phenoxy-2-pyridin-2-ylquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: The phenoxy and pyridinyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Phenoxy-2-pyridin-2-ylquinazoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound has potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Phenoxy-2-pyridin-2-ylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Phenoxy-2-pyridin-2-ylquinazoline can be compared with other similar compounds, such as:
4-Phenoxyquinazoline: Lacks the pyridinyl group, which may affect its biological activity and chemical properties.
2-Phenoxyquinoxaline: Contains a quinoxaline core instead of quinazoline, leading to different reactivity and applications.
2-Phenoxypyridine: Features a simpler structure with only a pyridine core, which may limit its versatility compared to this compound.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Properties
CAS No. |
839701-05-2 |
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Molecular Formula |
C19H13N3O |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
4-phenoxy-2-pyridin-2-ylquinazoline |
InChI |
InChI=1S/C19H13N3O/c1-2-8-14(9-3-1)23-19-15-10-4-5-11-16(15)21-18(22-19)17-12-6-7-13-20-17/h1-13H |
InChI Key |
HAIKOEYFKVLEMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
solubility |
43.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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